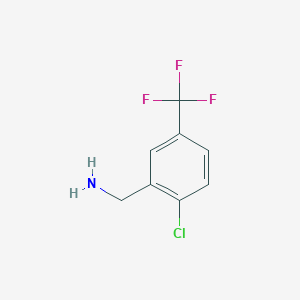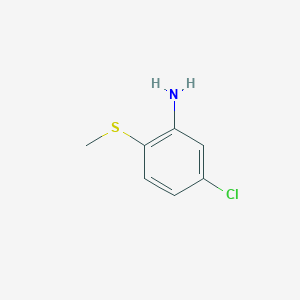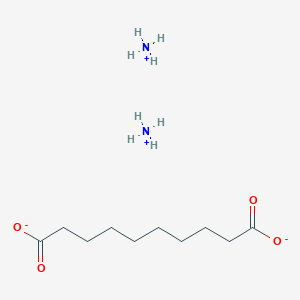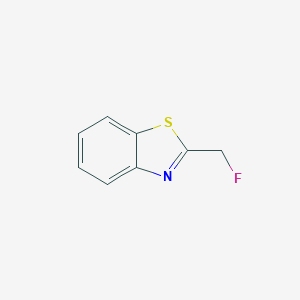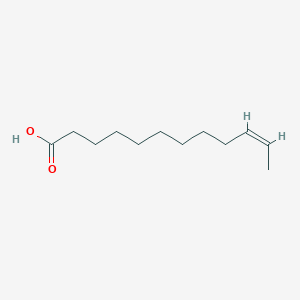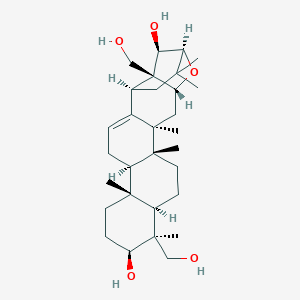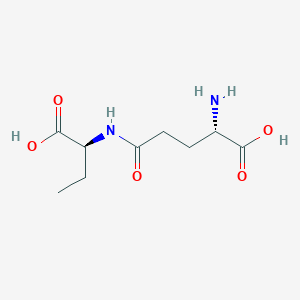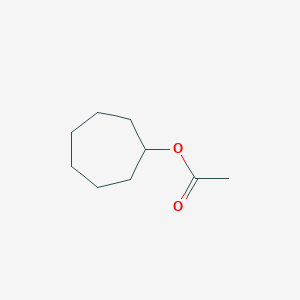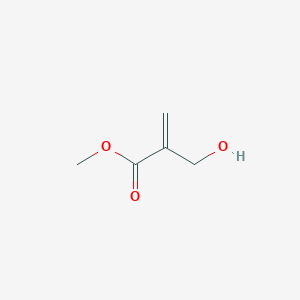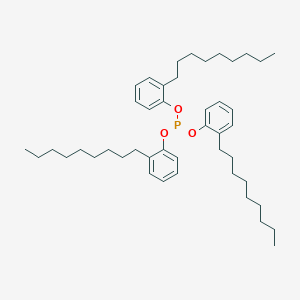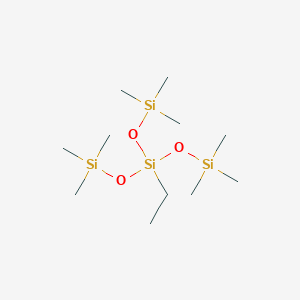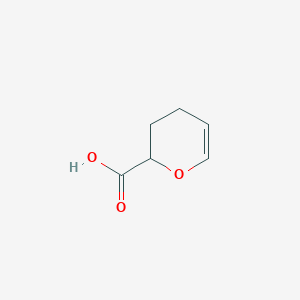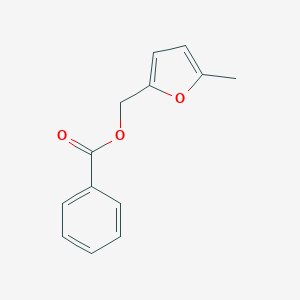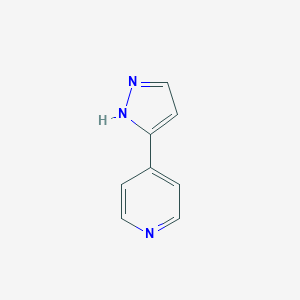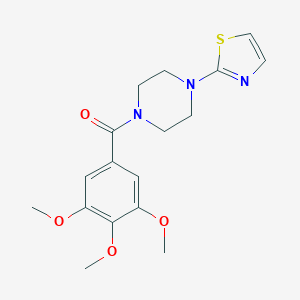
1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine, also known as TBOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. TBOA is a selective inhibitor of excitatory amino acid transporters (EAATs), which are responsible for the reuptake of glutamate, a key neurotransmitter in the brain.
作用机制
1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is a selective inhibitor of EAATs, which are responsible for the reuptake of glutamate from the synaptic cleft. Inhibition of EAATs by 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine leads to an increase in extracellular glutamate levels, which can activate both ionotropic and metabotropic glutamate receptors. Activation of these receptors can have both beneficial and detrimental effects on neuronal function, depending on the concentration and duration of glutamate exposure.
生化和生理效应
1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been shown to have both beneficial and detrimental effects on neuronal function. Inhibition of EAATs by 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine leads to an increase in extracellular glutamate levels, which can activate both ionotropic and metabotropic glutamate receptors. Activation of these receptors can lead to increased neuronal excitability, which can be beneficial in certain contexts, such as learning and memory. However, excessive glutamate exposure can also lead to neuronal damage and cell death, particularly in conditions such as stroke and traumatic brain injury.
实验室实验的优点和局限性
1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and can be used to investigate the role of glutamate in neuronal function. 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is also selective for EAATs, which allows for the specific inhibition of glutamate reuptake. However, there are also limitations to the use of 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine in lab experiments. Excessive glutamate exposure can lead to neuronal damage and cell death, which can confound experimental results. Additionally, 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is not selective for specific EAAT subtypes, which can make it difficult to determine the specific role of each subtype in glutamate reuptake.
未来方向
There are several future directions for the use of 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine in scientific research. One potential application is the development of new treatments for neurological disorders. Inhibition of EAATs by 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine can increase extracellular glutamate levels, which can activate both ionotropic and metabotropic glutamate receptors. Activation of these receptors can have both beneficial and detrimental effects on neuronal function, depending on the concentration and duration of glutamate exposure. 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine could be used to develop new treatments for conditions such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Additionally, further research is needed to determine the specific role of each EAAT subtype in glutamate reuptake, which could lead to the development of more selective inhibitors.
合成方法
The synthesis of 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine involves the reaction of 3,4,5-trimethoxybenzoyl chloride with piperazine in the presence of sodium hydride. This reaction produces the intermediate compound, 4-(3,4,5-trimethoxybenzoyl)piperazine, which is then reacted with thioamide to yield 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine. The synthesis of 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is relatively simple and can be carried out in a laboratory setting.
科学研究应用
1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been extensively studied in the field of neuroscience due to its ability to inhibit EAATs. EAATs are responsible for the reuptake of glutamate, a key neurotransmitter in the brain that is involved in learning and memory. Inhibition of EAATs by 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine leads to an increase in extracellular glutamate levels, which can have both beneficial and detrimental effects on neuronal function. 1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been used in various scientific studies to investigate the role of glutamate in neuronal function and to develop new treatments for neurological disorders.
属性
CAS 编号 |
17766-79-9 |
|---|---|
产品名称 |
1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine |
分子式 |
C17H21N3O4S |
分子量 |
363.4 g/mol |
IUPAC 名称 |
[4-(1,3-thiazol-2-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C17H21N3O4S/c1-22-13-10-12(11-14(23-2)15(13)24-3)16(21)19-5-7-20(8-6-19)17-18-4-9-25-17/h4,9-11H,5-8H2,1-3H3 |
InChI 键 |
KGVWLYQGSGWMFD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=NC=CS3 |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=NC=CS3 |
其他 CAS 编号 |
17766-79-9 |
同义词 |
1-(2-Thiazolyl)-4-(3,4,5-trimethoxybenzoyl)piperazine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



